N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide
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Overview
Description
N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic structure, which includes a quinoline moiety and a triazaspirodecane ring system. Its molecular formula is C25H27N5O2, and it has a molecular weight of 429.51 g/mol .
Mechanism of Action
Target of Action
The primary target of VU0285655 is Phospholipase D2 (PLD2) . PLD2 is an enzyme that plays a crucial role in the regulation of cellular processes, including vesicle trafficking, exocytosis, and autophagy .
Mode of Action
VU0285655 acts as an inhibitor of PLD2 . By binding to PLD2, it prevents the enzyme from performing its normal function, thereby altering the cellular processes that rely on PLD2 activity .
Biochemical Pathways
The inhibition of PLD2 by VU0285655 affects several biochemical pathways. One key pathway is the autophagy pathway . Autophagy is a cellular process that degrades and recycles cellular components, and the inhibition of PLD2 by VU0285655 promotes this process .
Result of Action
The inhibition of PLD2 by VU0285655 leads to the promotion of autophagy in cells . This can have various effects depending on the context, but in the case of colorectal cancer cells, it has been shown to have a beneficial effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazaspirodecane Ring: This step involves the cyclization of appropriate precursors to form the triazaspirodecane ring system.
Attachment of the Quinoline Moiety: The quinoline-3-carboxamide group is introduced through a coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Final Assembly: The final product is obtained by combining the intermediate compounds under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of reduced quinoline or triazaspirodecane derivatives .
Scientific Research Applications
N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthalenecarboxamide: Shares a similar triazaspirodecane ring system but differs in the aromatic moiety attached to the carboxamide group.
Halogenated N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: These compounds have halogen substituents on the benzamide group, which can influence their biological activity.
Uniqueness
N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide is unique due to its specific combination of a quinoline moiety and a triazaspirodecane ring system. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c31-23(20-16-19-6-4-5-9-22(19)27-17-20)26-12-15-29-13-10-25(11-14-29)24(32)28-18-30(25)21-7-2-1-3-8-21/h1-9,16-17H,10-15,18H2,(H,26,31)(H,28,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOCDBUFEUKYNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5N=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Does inhibiting PLD2 with VU0285655-1 impact RPE cell viability under normal or inflammatory conditions?
A: Studies indicate that VU0285655-1 does not negatively affect RPE cell viability under normal glucose conditions. [] Furthermore, in the context of inflammation induced by lipopolysaccharide (LPS), inhibiting PLD2 with VU0285655-1 actually protected both ARPE-19 and D407 RPE cells from LPS-induced cell death. [] This suggests that VU0285655-1 may have a protective effect on RPE cells in the face of inflammatory stress.
Q2: How does the PLD pathway modulate autophagy in RPE cells exposed to LPS?
A: Research shows that LPS exposure leads to increased autophagy in RPE cells, which may serve as a protective mechanism against inflammation-induced damage. [] Interestingly, pretreatment with VU0285655-1, the selective PLD2 inhibitor, led to an increase in LC3B-positive punctate structures (indicative of autophagosomes) even in the absence of LPS. [] This suggests that PLD2 may play a role in regulating autophagy in RPE cells and that inhibiting PLD2 could potentially enhance this protective mechanism.
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